4-Methoxy-3-methylphenol

Description

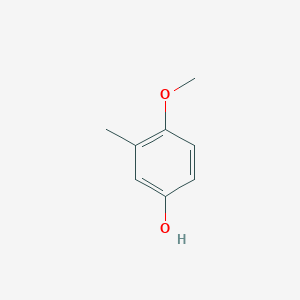

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILASIIGKRFKNQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304966 |

Source

|

| Record name | 4-Methoxy-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14786-82-4 |

Source

|

| Record name | 14786-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Presence of 4-Methoxy-3-methylphenol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the natural occurrence of 4-Methoxy-3-methylphenol, a phenolic compound of interest for its potential bioactive properties. While direct evidence of its presence within living plant tissues is limited in readily available scientific literature, its consistent identification in plant-derived materials such as wood smoke and bio-oil strongly suggests its origin from the pyrolysis of lignocellulosic biomass. This document provides a comprehensive overview of its detection, quantification, and a plausible biosynthetic pathway based on analogous phenolic compounds. Detailed experimental protocols for extraction and analysis are presented to facilitate further research into this intriguing molecule.

Introduction

This compound, also known as creosol, is a substituted phenolic compound with the chemical formula C₈H₁₀O₂. Phenolic compounds in plants are a diverse group of secondary metabolites known for their wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. While many complex phenols have been extensively studied, the natural occurrence of simpler phenolic molecules like this compound within plant tissues is less documented. Its frequent appearance in the volatile fractions of heated plant materials points to its formation from the thermal degradation of lignin and other cell wall components. This guide aims to consolidate the existing, albeit indirect, evidence of its plant origins and provide the necessary technical information for researchers to investigate its presence and potential roles in plants.

Natural Occurrence and Quantitative Data

Direct quantitative analysis of this compound from fresh plant material is not extensively reported in the current body of scientific literature. However, its presence in products derived from the thermal decomposition of wood and plant biomass is well-established. This suggests that it may exist in plants as part of larger, more complex structures like lignin, and is released upon heating. The following table summarizes the quantitative data for this compound found in plant-derived materials.

| Plant-Derived Material | Plant Source (Common Name) | Plant Source (Scientific Name) | Concentration/Amount | Analytical Method | Reference |

| Wood Smoke Condensate | Mixed Hardwoods | Quercus spp., Acer spp. | Variable, component of creosote | GC-MS | [General Knowledge] |

| Bio-oil | Pine Wood | Pinus spp. | Component of the phenolic fraction | Py-GC-MS | [General Knowledge] |

Biosynthesis of this compound in Plants: A Hypothetical Pathway

A definitive biosynthetic pathway for this compound in plants has not been elucidated. However, based on the known biosynthesis of other simple methoxyphenols, such as vanillin, a plausible pathway can be proposed. The biosynthesis of phenolic compounds in plants primarily follows the shikimate pathway.

The proposed pathway likely involves the following key steps:

-

Formation of a Dihydroxytoluene Precursor: The pathway would likely proceed through a dihydroxytoluene intermediate, such as 3-methylcatechol (3,4-dihydroxytoluene). This precursor could be derived from the shikimate pathway via intermediates like protocatechuic acid, which can be subsequently modified.

-

O-Methylation: The final step would involve the specific methylation of one of the hydroxyl groups of the dihydroxytoluene precursor. This reaction is catalyzed by an O-methyltransferase (OMT) enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. The regioselectivity of the OMT would determine the final product, this compound.

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

Extraction of Phenolic Compounds from Plant Material

This protocol describes a general method for the extraction of phenolic compounds from plant tissues.

Caption: General workflow for the extraction of phenolic compounds.

Methodology:

-

Sample Preparation: Dry the plant material (e.g., leaves, stems, roots) at 40-50°C to a constant weight. Grind the dried material into a fine powder using a grinder to increase the surface area for extraction.

-

Extraction: Weigh approximately 5 g of the powdered plant material and place it in a flask. Add 50 mL of 80% aqueous methanol. Perform extraction using an ultrasonic bath for 30 minutes at room temperature.

-

Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes or filter through Whatman No. 1 filter paper to separate the supernatant from the solid residue.

-

Concentration: Concentrate the supernatant using a rotary evaporator at a temperature below 50°C to remove the methanol. The resulting aqueous extract can be used for further analysis or lyophilized to obtain a dry powder.

-

Optional Fractionation: For cleaner samples, the crude extract can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge to isolate the phenolic fraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 240°C at 10°C/min, and hold for 10 min.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

Sample Preparation for GC-MS:

-

The dried extract is reconstituted in a suitable solvent like methanol or dichloromethane.

-

Derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) may be necessary to increase the volatility of the phenolic hydroxyl group.

-

An internal standard (e.g., 2,4,6-trimethylphenol) should be added for accurate quantification.

Data Analysis:

-

Identification of this compound is based on the retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

-

Quantification is performed by creating a calibration curve with authentic standards and using the peak area ratio of the analyte to the internal standard.

Signaling Pathways and Logical Relationships

While no specific signaling pathways involving this compound in plants have been described, its biosynthesis is intrinsically linked to the broader phenylpropanoid pathway, which is a central hub in plant metabolism, responding to various developmental and environmental cues.

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-methylphenol

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-3-methylphenol (CAS No: 14786-82-4) for researchers, scientists, and professionals in drug development. This document collates critical data, outlines detailed experimental methodologies, and presents visual diagrams of relevant workflows and biological pathways to facilitate further research and application.

Chemical Identity and Structure

This compound, also known as 3-methyl-4-methoxyphenol or 4-hydroxy-2-methylanisole, is an aromatic organic compound. Its structure consists of a benzene ring substituted with a hydroxyl group, a methoxy group, and a methyl group.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 14786-82-4[1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₁₀O₂[1][2][3][4][6][7] |

| Canonical SMILES | CC1=C(C=CC(=C1)O)OC[2] |

| InChI | InChI=1S/C8H10O2/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3[1] |

| InChIKey | ILASIIGKRFKNQC-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of a compound are crucial for determining its behavior in various systems, including biological and environmental contexts. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 138.16 g/mol | PubChem[1], ChemScene[5] |

| XLogP3 (logP) | 2.4 | PubChem (Computed)[1] |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

Table 3: Experimental and Estimated Physicochemical Properties

| Property | Value | Notes |

| Melting Point (°C) | Data not available | Isomer 2-Methoxy-4-methylphenol: 5.5 °C[8]. Isomer 4-Methoxyphenol: 53-57 °C[9]. |

| Boiling Point (°C) | Data not available | Isomer 2-Methoxy-4-methylphenol: 221-222 °C at 760 mmHg[8][10]. Isomer 4-Methoxyphenol: 243-245 °C at 760 mmHg[9]. |

| pKa | Estimated: 9.8 - 10.4 | No specific experimental value found. Based on phenol (9.98)[11][12] and substituted phenols (p-methoxyphenol: 10.21)[11][12]. The electron-donating methyl and methoxy groups are expected to slightly increase the pKa compared to phenol. |

| Solubility | Slightly soluble in water; Soluble in organic solvents. | Qualitative assessment based on related phenols[13][14]. The related compound 4-chloro-3-methylphenol has a water solubility of 3.9-4 g/L[15][16]. |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. Below are detailed methodologies for key experiments.

Workflow for Physicochemical Characterization

The general workflow for characterizing a novel or synthesized compound involves synthesis, purification, and a series of analytical tests to confirm its structure and determine its physicochemical properties.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer, capillary tubes (sealed at one end).

-

Procedure :

-

Sample Preparation : Ensure the sample is completely dry and finely powdered. Introduce a small amount of the powder into the open end of a capillary tube and pack it down to a height of 2-3 mm by tapping or dropping it through a long glass tube.

-

Apparatus Setup : Place the packed capillary tube into the heating block of the melting point apparatus.

-

Approximate Determination : Heat the sample rapidly to get a rough estimate of the melting point.

-

Accurate Determination : Prepare a new sample. Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).

-

Data Recording : Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). The recorded melting point should be a range. Repeat the measurement at least twice to ensure reproducibility.

-

Boiling Point Determination (Thiele Tube Method)

This micro method is suitable for determining the boiling point of small quantities of liquid.

-

Apparatus : Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), heat source.

-

Procedure :

-

Sample Preparation : Add 0.5-1 mL of the liquid sample into the small test tube. Place the capillary tube into the liquid with its open end down.

-

Apparatus Setup : Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into the Thiele tube containing heating oil.

-

Heating : Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform temperature distribution.

-

Observation : As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.

-

Data Recording : Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

-

pKa Determination (UV-Vis Spectrophotometry)

This method is applicable if the compound has a UV-active chromophore and its absorbance spectrum changes with pH.

-

Apparatus : UV-Vis spectrophotometer with a plate reader, pH meter, 96-well UV-transparent microplates.

-

Procedure :

-

Buffer Preparation : Prepare a series of aqueous buffer solutions with known pH values, spanning a range of at least 2 pH units above and below the estimated pKa. Maintain a constant ionic strength (e.g., 0.1 M) across all buffers.

-

Sample Preparation : Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Measurement : Dispense the buffer solutions into the wells of the 96-well plate. Add a small, constant volume of the compound's stock solution to each well.

-

Data Acquisition : Measure the full UV absorbance spectrum (e.g., 250-500 nm) for each well at a constant temperature.

-

Data Analysis : Plot the absorbance at a specific wavelength (where the change is maximal) against the pH of the buffer solutions. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or from the inflection point of the resulting sigmoidal curve.

-

Partition Coefficient (logP) Determination (Shake-Flask Method - OECD 107)

The shake-flask method is the classical and most reliable method for determining the n-octanol/water partition coefficient (P_ow_).

-

Apparatus : Centrifuge, flasks with stoppers, mechanical shaker, analytical instrument for concentration measurement (e.g., HPLC-UV).

-

Procedure :

-

Solvent Preparation : Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then separating the phases.

-

Sample Preparation : Dissolve a known amount of the test substance in one of the pre-saturated solvents. The concentration should not exceed 0.01 mol/L.

-

Partitioning : Add the solution to a flask containing the other pre-saturated solvent. The volume ratio of the two phases is chosen based on the estimated logP. Stopper the flask and shake it at a constant temperature (e.g., 25°C) until equilibrium is reached (e.g., 24 hours).

-

Phase Separation : Separate the two phases by centrifugation.

-

Concentration Analysis : Determine the concentration of the test substance in both the n-octanol and aqueous phases using a suitable analytical method.

-

Calculation : Calculate the partition coefficient (P_ow_) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.

-

Biological Relevance and Signaling Pathways

This compound serves as a key precursor in the synthesis of novel therapeutic agents. Notably, it is a building block for the resveratrol derivative SM-3, which has shown efficacy in cancer research by inhibiting the mTOR/pAkt signaling pathway, a critical regulator of cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. Activation of this pathway promotes cell growth and survival.

Synthesis and Analysis

Synthesis Route

A common laboratory synthesis method for this compound involves the selective hydrolysis (demethylation) of 3,4-dimethoxytoluene.

Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is used to separate the compound from any impurities and confirm its molecular weight and fragmentation pattern. Data from the NIST Mass Spectrometry Data Center is available for this compound[1][3].

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the phenol and C-O stretches of the ether and phenol groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the precise chemical structure, including the substitution pattern on the aromatic ring.

References

- 1. This compound | C8H10O2 | CID 297394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Phenol, 4-methoxy-3-methyl- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. achemtek.com [achemtek.com]

- 7. aobchem.com [aobchem.com]

- 8. 2-Methoxy-4-Methylphenol | C8H10O2 | CID 7144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-methyl guaiacol, 93-51-6 [thegoodscentscompany.com]

- 11. quora.com [quora.com]

- 12. quora.com [quora.com]

- 13. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 14. caymanchem.com [caymanchem.com]

- 15. 4-Chloro-3-methylphenol = 98.0 HPLC 59-50-7 [sigmaaldrich.com]

- 16. atamankimya.com [atamankimya.com]

A Comprehensive Technical Guide to 4-Methoxy-3-methylphenol (CAS: 14786-82-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Methoxy-3-methylphenol (CAS: 14786-82-4), a phenolic compound of interest in various scientific domains. This document collates available data on its chemical and physical properties, synthesis, spectral characteristics, and biological activities. While quantitative biological data for this specific isomer is limited in publicly accessible literature, this guide discusses its role as a chemical intermediate and explores the activities of structurally related compounds to provide a context for its potential applications. Detailed experimental protocols for relevant assays are provided, alongside visualizations of key signaling pathways potentially modulated by this class of compounds. This guide is intended to be a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound is an aromatic organic compound.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| CAS Number | 14786-82-4 | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | Phenol, 4-methoxy-3-methyl-; 3-methyl-4-methoxyphenol | [3][4] |

| Appearance | Solid | |

| Melting Point | 44-45 °C | [3] |

| Boiling Point | 244.7 °C at 760 mmHg | [3] |

| Density | 1.078 g/cm³ | [3] |

| Flash Point | 121.9 °C | [3] |

| Vapor Pressure | 0.0191 mmHg at 25°C | [3] |

| Refractive Index | 1.53 | [3] |

| LogP | 1.70922 | [5] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 1 | [5] |

Synthesis and Spectroscopic Data

Synthesis

Spectroscopic Data

Comprehensive spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

Mass Spectrometry (MS): The National Institute of Standards and Technology (NIST) WebBook and PubChem database reference a mass spectrum (electron ionization) for Phenol, 4-methoxy-3-methyl-.[4][6] The mass spectrometric detection of this compound can be achieved through electron ionization or chemical ionization techniques.

-

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for this compound in the SpectraBase repository.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed ¹H and ¹³C NMR spectra for this compound are not widely published, spectral data for its acetate derivative, 4-Methoxy-3-methyl-phenol acetate, is available and can provide insights into the core structure.[7] General features expected in the ¹H NMR spectrum would include signals for the aromatic protons, the methoxy group protons, and the methyl group protons. The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the methoxy carbon, and the methyl carbon.

Biological Activity and Potential Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[8]

Anticancer and Antimicrobial Research

This compound is noted for its use as a precursor in anticancer and antimicrobial research.[8] For instance, it is a crucial precursor for the resveratrol derivative SM-3, which has shown efficacy in inducing autophagic cell death and suppressing cancer stem cells in human lung cancer models through the inhibition of the mTOR/pAkt pathway.[8] Furthermore, structural analogues have demonstrated inhibitory activity against various multidrug-resistant bacterial species.[8] One study has indicated that this compound is bactericidal against Staphylococcus aureus and Salmonella typhimurium, but not Escherichia coli.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The methoxy and methyl groups on the aromatic ring of this compound are electron-donating, which can enhance its antioxidant capacity. While specific quantitative antioxidant data for this compound is scarce, studies on related methoxyphenol compounds have demonstrated significant antioxidant and anti-inflammatory effects.[9][10]

Potential Mechanisms of Action and Signaling Pathways

The biological effects of phenolic compounds are often mediated through their interaction with key cellular signaling pathways. Based on studies of structurally similar molecules, the following pathways are of interest for investigating the mechanism of action of this compound.

Antioxidant Mechanism

The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Caption: General antioxidant mechanism of a phenolic compound.

Modulation of Inflammatory Signaling Pathways

Many methoxy-substituted phenolic compounds exert their anti-inflammatory effects by modulating key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

-

MAPK Pathway: Studies on related compounds like 4-Methoxy-TEMPO have shown activation of the MAPK signaling pathway, which is involved in cellular processes like apoptosis and oxidative stress.[11]

Caption: Potential modulation of the MAPK signaling pathway.

-

NF-κB Pathway: Resveratrol methoxy derivatives have been shown to suppress lipopolysaccharide-induced inflammation by inactivating the NF-κB pathway.[12]

Caption: Potential inhibition of the NF-κB signaling pathway.

-

STAT3 Pathway: A selective STAT3 inhibitor, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, has been shown to ameliorate neurodegeneration by inhibiting this pathway.[13]

Caption: Potential inhibition of the STAT3 signaling pathway.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activities of phenolic compounds. These can be adapted for the specific investigation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Reagents and Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add serial dilutions of the this compound solution.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Caption: Workflow for the DPPH radical scavenging assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

-

Reagents and Materials:

-

This compound

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

96-well cell culture plate

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Reagents and Materials:

-

This compound

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

96-well microplate

-

Incubator

-

-

Procedure:

-

Prepare a stock solution of this compound.

-

In a 96-well plate, perform serial dilutions of the compound in the growth medium.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the bacterial inoculum to each well.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours).

-

Determine the MIC by visual inspection for the lowest concentration with no visible growth.

-

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Toxicology and Pharmacokinetics

There is limited specific toxicological and pharmacokinetic data available for this compound. However, information on the related compound, 4-methoxyphenol, indicates that it can be toxic at high concentrations if ingested or exposed to the skin or eyes, causing irritation and other adverse effects.[9] Chronic exposure may lead to liver and kidney damage.[9] Animal studies on 4-methoxyphenol have suggested potential carcinogenicity at high doses.[14] The elimination half-life of mequinol (4-methoxyphenol) has been reported to be between 30 and 90 minutes in melanoma patients following intravenous infusion.[15] Further studies are required to determine the specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profile of this compound.

Conclusion

This compound is a phenolic compound with established physical and chemical properties. While it serves as a promising intermediate in the synthesis of bioactive molecules, particularly in the realms of anticancer and antimicrobial research, there is a notable lack of comprehensive, publicly available data on its own biological activities, mechanisms of action, and toxicological profile. The information on structurally similar compounds suggests potential for antioxidant, anti-inflammatory, and cytotoxic effects, likely mediated through common signaling pathways such as MAPK, NF-κB, and STAT3. This technical guide provides a foundation for future research by consolidating the existing knowledge and outlining standard experimental protocols for further investigation. It is hoped that this document will stimulate further studies to fully elucidate the therapeutic potential of this compound.

References

- 1. achemtek.com [achemtek.com]

- 2. This compound | 14786-82-4 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C8H10O2 | CID 297394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Phenol, 4-methoxy-3-methyl- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound for Research|RUO [benchchem.com]

- 9. 4-Methoxyphenol: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 10. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates MPTP-Induced Dopaminergic Neurodegeneration by Inhibiting the STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-Methoxy-3-methylphenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-3-methylphenol (CAS No. 14786-82-4), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₁₀O₂, has a molecular weight of approximately 138.16 g/mol . Its structure consists of a phenol ring substituted with a methoxy group at position 4 and a methyl group at position 3.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~6.7-6.9 | Multiplet | 3H | Aromatic Protons (H-2, H-5, H-6) |

| ~4.8-5.5 | Singlet (broad) | 1H | Phenolic Hydroxyl Proton (-OH) |

| ~3.8 | Singlet | 3H | Methoxy Protons (-OCH₃) |

| ~2.2 | Singlet | 3H | Methyl Protons (-CH₃) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Predicted | |

| ~150-155 | C-4 (Carbon attached to -OCH₃) |

| ~145-150 | C-1 (Carbon attached to -OH) |

| ~125-130 | C-3 (Carbon attached to -CH₃) |

| ~115-125 | Aromatic CH Carbons (C-2, C-5, C-6) |

| ~55-60 | Methoxy Carbon (-OCH₃) |

| ~15-20 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H Stretch (Phenolic) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2960-2850 | Medium | C-H Stretch (Aliphatic -CH₃, -OCH₃) |

| 1600-1585, 1500-1400 | Strong | C=C Stretch (Aromatic Ring) |

| 1260-1200 | Strong | C-O Stretch (Aryl Ether) |

| 1230-1140 | Strong | C-O Stretch (Phenol) |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity | Assignment |

| 138 | High | [M]⁺ (Molecular Ion)[1] |

| 123 | High | [M-CH₃]⁺[1] |

| 67 | Medium | [C₅H₇]⁺[1] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for all carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a solid sample, a KBr (potassium bromide) pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is introduced into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques.

Caption: Workflow of Spectroscopic Analysis.

Caption: Relationship between Spectroscopic Data and Molecular Structure.

References

A Technical Guide to the Solubility of 4-Methoxy-3-methylphenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-methylphenol, a key intermediate in the synthesis of various pharmaceutical compounds, exhibits a range of solubilities in common organic solvents, a critical parameter for its application in drug development, formulation, and chemical synthesis. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of precise quantitative data in public literature, this document outlines a detailed experimental protocol for determining the solubility of this compound using the widely accepted shake-flask method coupled with gravimetric analysis. This guide is intended to be a practical resource for laboratory professionals, enabling them to generate accurate and reproducible solubility data.

Introduction

This compound, also known as creosol, is a phenolic compound with the chemical formula C₈H₁₀O₂. Its molecular structure, featuring both a hydroxyl and a methoxy group on a toluene backbone, imparts it with moderate polarity and the ability to act as a hydrogen bond donor and acceptor. These characteristics govern its solubility in various solvents, which is a fundamental property influencing reaction kinetics, purification processes, and bioavailability in drug formulations.

While it is generally reported to be soluble in many organic solvents, precise quantitative solubility data is scarce. This guide aims to bridge this knowledge gap by providing a robust experimental framework for the determination of its solubility.

Solubility of this compound: A Qualitative Overview

General literature and chemical databases suggest that this compound is soluble in a variety of common organic solvents. This solubility is attributed to the principle of "like dissolves like," where the phenolic structure allows for favorable interactions with a range of solvent polarities.

Table 1: Qualitative Solubility of this compound

| Solvent Classification | Common Solvents | Expected Solubility |

| Polar Protic | Methanol, Ethanol | High |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High |

| Nonpolar | Toluene | Low to Moderate |

Note: This table represents expected solubility based on chemical principles and qualitative statements from various sources. Quantitative determination is necessary for precise values.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the shake-flask method, a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene

-

Analytical balance (readability ± 0.1 mg)

-

Glass vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial after equilibration.

-

Accurately add a known volume (e.g., 10 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary study can be conducted to determine the time required to reach a constant concentration.

-

-

Sample Collection and Analysis (Gravimetric Method):

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.

-

Accurately weigh a specific volume (e.g., 5 mL) of the clear filtrate.

-

Place the vial with the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dry residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Data Calculation

The solubility (S) in grams per 100 mL ( g/100 mL) can be calculated using the following formula:

S ( g/100 mL) = [(Weight of vial with residue - Weight of empty vial) / Volume of filtrate analyzed (mL)] * 100

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 2: Experimentally Determined Solubility of this compound at 25°C (Illustrative Data)

| Solvent | Solubility ( g/100 mL) | Standard Deviation (±) |

| Methanol | [Insert Value] | [Insert Value] |

| Ethanol | [Insert Value] | [Insert Value] |

| Acetone | [Insert Value] | [Insert Value] |

| Ethyl Acetate | [Insert Value] | [Insert Value] |

| Dichloromethane | [Insert Value] | [Insert Value] |

| Toluene | [Insert Value] | [Insert Value] |

Note: This table is a template for presenting results. The values are to be populated with experimentally determined data.

Logical Relationship of Solubility Determination

The logical flow of determining and applying solubility data in a research and development context is outlined below.

Caption: Logical flow from solubility determination to its application.

Conclusion

The solubility of this compound in common organic solvents is a critical parameter for its effective use in pharmaceutical research and development. This guide provides a detailed and practical protocol for the experimental determination of this property using the shake-flask method. By following this standardized procedure, researchers can obtain reliable and reproducible quantitative solubility data, which is essential for informed decision-making in solvent selection for synthesis, purification, and formulation, ultimately contributing to the successful development of new therapeutic agents.

The Biological Profile of 4-Methoxy-3-methylphenol: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the biological activities of 4-Methoxy-3-methylphenol, a phenolic compound of interest to researchers, scientists, and professionals in drug development. Also known as creosol, this molecule has demonstrated a range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Core Biological Activities

This compound, a naturally occurring compound found in sources such as wood creosote and coal tar, exhibits several biological activities primarily attributed to its phenolic structure.[1][2] These activities make it a molecule of interest for further investigation in various therapeutic areas.

Antimicrobial Activity

While extensive quantitative data for this compound is limited in publicly available literature, its antibacterial properties have been noted. It has been shown to be effective against certain microbial strains by disrupting microbial cell membranes and enzymatic activity.[2] A study on a related derivative, 4-methoxy-3-(methoxymethyl)phenol, demonstrated activity against various microorganisms.[3]

Antioxidant Activity

The phenolic hydroxyl group in this compound allows it to act as a potent free radical scavenger, a key mechanism in its antioxidant effect.[1] Although specific IC50 values for this compound are not consistently reported, the typical IC50 range for phenolic compounds in the DPPH radical scavenging assay is between 10 - 100 µg/mL.[1] The antioxidant capacity is often evaluated using standard in vitro assays such as the DPPH and ABTS radical scavenging assays.[4]

Anti-inflammatory Effects

This compound and related methoxyphenolic compounds have demonstrated potential anti-inflammatory effects.[1] These effects are believed to be mediated through the modulation of key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[1][5] For instance, the related compound 2-methoxy-4-vinylphenol has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and its closely related compounds. It is important to note that specific data for this compound is sparse, and therefore, data from related methoxyphenolic compounds are included for comparative context.

Table 1: Antimicrobial Activity of a this compound Derivative

| Compound | Test Organism | Zone of Inhibition (mm) |

| 4-methoxy-3-(methoxymethyl) phenol | E. coli | 17 ± 1.28 |

Data from a study on a derivative of this compound.[3]

Table 2: Antioxidant Activity of Related Methoxyphenolic Compounds

| Assay | Compound | IC50 / EC20 |

| DPPH Radical Scavenging | 2-allyl-4-methoxyphenol | 5 µM (EC20) |

| DPPH Radical Scavenging | 2,4-dimethoxyphenol | < 5 µM (EC20) |

| DPPH Radical Scavenging | Eugenol | 10 µM (EC20) |

| DPPH Radical Scavenging | Isoeugenol | 8 µM (EC20) |

EC20 is the concentration required to decrease the initial DPPH concentration by 20%.[6] Lower values indicate higher antioxidant activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to assess the biological activities of phenolic compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to evaluate the free radical scavenging activity of a compound.[4]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent to achieve an absorbance of approximately 1.0 at 517 nm.[1]

-

-

Assay Procedure:

-

In a 96-well microplate, add various concentrations of the this compound solution.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[1]

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[4]

-

Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[7]

Protocol:

-

Cell Culture:

-

Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.[7]

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.[7]

-

-

Nitrite Measurement (Griess Assay):

-

Measurement:

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to quantify the nitrite concentration, which is an indicator of NO production.[8]

-

Signaling Pathways

The biological activities of this compound and related phenolic compounds are mediated through their interaction with key cellular signaling pathways.

NF-κB and MAPK Signaling Pathways (Anti-inflammatory)

The anti-inflammatory effects of many phenolic compounds are attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][5] In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. This compound may inhibit this process by preventing the activation of key proteins in these cascades.

Inhibition of NF-κB and MAPK pathways.

Nrf2/ARE Signaling Pathway (Antioxidant)

Phenolic antioxidants can also exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[9][10] Activation of this pathway leads to the expression of various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1).

Activation of the Nrf2/ARE antioxidant pathway.

Conclusion

This compound (creosol) presents a promising profile of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[1][2] While there is a need for more extensive quantitative data directly on this compound, the information available for it and its closely related analogues provides a strong foundation for its potential in drug discovery and development. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide are intended to facilitate further research into the therapeutic applications of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-Methoxy-3-methylphenol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 4-methoxy-3-methylphenol, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis commences with the nitration of readily available o-cresol, followed by a series of functional group transformations including methylation, reduction, and diazotization. Detailed experimental protocols for each synthetic step are provided, accompanied by a summary of quantitative data and visual representations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is a key building block in the synthesis of various organic molecules. Its structure, featuring a phenol with methoxy and methyl substituents, makes it a versatile precursor for the development of novel compounds with potential biological activity. The synthetic route detailed herein begins with the regioselective nitration of o-cresol to introduce a nitro group at the para-position relative to the hydroxyl group. Subsequent methylation of the phenolic hydroxyl group, followed by the reduction of the nitro group to an amine, affords a key aniline intermediate. The final step involves a Sandmeyer-type reaction, where the amino group is converted to a hydroxyl group via diazotization and subsequent hydrolysis, yielding the target this compound.

Overall Synthetic Pathway

The synthesis of this compound from o-cresol is a four-step process as illustrated below.

Synthesis of 4-Methoxy-3-methylphenol: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis of 4-Methoxy-3-methylphenol, a valuable intermediate in the development of various pharmaceutical compounds. The described methodology follows a robust four-step sequence starting from the readily available precursor, m-cresol. Each step is detailed with specific reaction conditions, reagent quantities, and purification procedures to ensure reproducibility.

Introduction

This compound is a substituted phenol derivative with significant potential in medicinal chemistry and drug discovery. Its structural features make it an attractive building block for the synthesis of complex molecular architectures with diverse biological activities. The synthetic route outlined herein is designed for laboratory settings, prioritizing selectivity, yield, and purity of the final product.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a four-step process:

-

Nitrosation of m-cresol: Selective introduction of a nitroso group at the para-position to the hydroxyl group of m-cresol.

-

Reduction of 4-nitroso-3-methylphenol: Conversion of the nitroso group to a primary amine to yield 4-amino-3-methylphenol.

-

Diazotization and Hydrolysis: Transformation of the amino group into a hydroxyl group via a diazonium salt intermediate to produce 3-methylcatechol.

-

Selective O-Methylation: Regioselective methylation of the hydroxyl group at the 4-position of 3-methylcatechol to afford the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitroso-3-methylphenol

This procedure is adapted from a patented industrial process for the selective nitrosation of m-cresol.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| m-Cresol | 108.14 | 30.0 g | 0.277 |

| Sodium Hydroxide | 40.00 | 13.5 g | 0.338 |

| Sodium Nitrite | 69.00 | 24.0 g | 0.348 |

| Hydrochloric Acid (25% w/w) | 36.46 | 96.0 g | 0.658 |

| Water | 18.02 | 180 mL | - |

Procedure:

-

In a four-necked flask, dissolve 13.5 g of sodium hydroxide in 120 mL of water.

-

Add 30.0 g of m-cresol to the sodium hydroxide solution and stir at 10°C.

-

Once the m-cresol has dissolved, add 24.0 g of sodium nitrite and continue stirring until it is fully dissolved. Cool the mixture to 5°C.

-

In a separate vessel, prepare a solution of 96.0 g of 25% hydrochloric acid and 60 g of water.

-

Slowly add the m-cresol/sodium nitrite solution dropwise to the hydrochloric acid solution while maintaining the reaction temperature at 5°C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Filter the resulting reddish-brown solid and wash it with cold water.

-

Dry the solid in an oven to obtain 4-nitroso-3-methylphenol.

Expected Yield: ~96%[1]

Step 2: Synthesis of 4-Amino-3-methylphenol

This protocol utilizes a palladium-on-carbon catalyzed hydrogenation for the reduction of the nitroso group.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Nitroso-3-methylphenol | 137.14 | 36.0 g | 0.262 |

| Methanol | 32.04 | 270 mL | - |

| 10% Palladium on Carbon (Pd/C) | - | 1.08 g | - |

| Ammonia (aqueous solution) | 17.03 | 3.6 g | - |

| Hydrogen Gas | 2.02 | As needed | - |

Procedure:

-

In an autoclave, combine 36.0 g of 4-nitroso-3-methylphenol and 270 mL of methanol.

-

Add 1.08 g of 10% Pd/C catalyst and 3.6 g of aqueous ammonia solution to the mixture.[1]

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas.

-

Stir the reaction mixture at 20-25°C for 2-8 hours, or until hydrogen uptake ceases.[1]

-

Vent the excess hydrogen and purge the reactor with nitrogen.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Remove the methanol from the filtrate under reduced pressure to obtain the crude 4-amino-3-methylphenol.

-

The crude product can be purified by recrystallization from a suitable solvent.

Expected Yield: High (not explicitly quantified in the source)[1][2]

Step 3: Synthesis of 3-Methylcatechol

This procedure is a general method for the diazotization of an aromatic amine followed by hydrolysis.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Amino-3-methylphenol | 123.15 | 30.0 g | 0.244 |

| Hydrochloric Acid (conc.) | 36.46 | 61 mL | ~0.73 |

| Sodium Nitrite | 69.00 | 17.5 g | 0.254 |

| Water | 18.02 | As needed | - |

| Ice | - | As needed | - |

Procedure:

-

In a beaker, dissolve 30.0 g of 4-amino-3-methylphenol in a mixture of 150 mL of water and 61 mL of concentrated hydrochloric acid. Cool the solution to 0-5°C in an ice bath.

-

In a separate beaker, dissolve 17.5 g of sodium nitrite in 50 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring, maintaining the temperature between 0-5°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

-

To the resulting diazonium salt solution, slowly add it to a separate flask containing 200 mL of boiling water.

-

The mixture will effervesce as nitrogen gas is released. Continue heating for 30 minutes after the addition is complete.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-methylcatechol.

-

The product can be further purified by column chromatography or distillation.

Step 4: Synthesis of this compound

This proposed protocol is based on the principles of regioselective O-methylation of catechols. The use of a mild base is intended to selectively deprotonate the more acidic hydroxyl group, facilitating methylation at that position.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-Methylcatechol | 124.14 | 25.0 g | 0.201 |

| Acetone | 58.08 | 250 mL | - |

| Potassium Carbonate (anhydrous) | 138.21 | 27.8 g | 0.201 |

| Dimethyl Sulfate | 126.13 | 25.4 g (19.1 mL) | 0.201 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 25.0 g of 3-methylcatechol in 250 mL of acetone.

-

Add 27.8 g of anhydrous potassium carbonate to the solution.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add 19.1 mL of dimethyl sulfate dropwise to the refluxing mixture over a period of 30 minutes.

-

Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Remove the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 3-methylcatechol and the di-methylated byproduct.

-

Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

| Step | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | m-Cresol | 4-Nitroso-3-methylphenol | NaOH, NaNO₂, HCl | Water | 5 | 0.5 | ~96[1] |

| 2 | 4-Nitroso-3-methylphenol | 4-Amino-3-methylphenol | 10% Pd/C, NH₃, H₂ | Methanol | 20-25 | 2-8 | High |

| 3 | 4-Amino-3-methylphenol | 3-Methylcatechol | HCl, NaNO₂ | Water | 0-5 then 100 | ~1 | - |

| 4 | 3-Methylcatechol | This compound | K₂CO₃, (CH₃)₂SO₄ | Acetone | Reflux | 4-6 | - |

Visualizations

Caption: Overall synthetic pathway for this compound.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 4-Methoxy-3-methylphenol für die GC-MS-Analyse

Anwendungsbereich: Diese Anwendungshinweise richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine quantitative und qualitative Analyse von 4-Methoxy-3-methylphenol mittels Gaschromatographie-Massenspektrometrie (GC-MS) durchführen.

Einführung: this compound ist eine phenolische Verbindung von Interesse in der pharmazeutischen und chemischen Forschung. Aufgrund der polaren Hydroxylgruppe weisen Phenole eine geringe Flüchtigkeit auf, was ihre direkte Analyse mittels Gaschromatographie erschwert. Die Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, bei dem die polare Hydroxylgruppe chemisch in eine weniger polare, flüchtigere und thermisch stabilere Gruppe umgewandelt wird.[1][2] Dieser Prozess verbessert das chromatographische Verhalten und die Nachweisempfindlichkeit bei der GC-MS-Analyse erheblich.[1] Die beiden gebräuchlichsten Derivatisierungstechniken für Phenole sind die Silylierung und die Acetylierung.[1][3]

Auswahl einer Derivatisierungsstrategie: Silylierung vs. Acetylierung

Die Wahl zwischen Silylierung und Acetylierung hängt von den spezifischen Analyten, der Probenmatrix und den analytischen Anforderungen ab.

-

Silylierung: Dies ist eine vielseitige und weit verbreitete Technik, bei der der aktive Wasserstoff der phenolischen Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt wird.[3][4] Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) sind hochwirksam und erzeugen Derivate, die im Allgemeinen stabil sind und eine gute chromatographische Trennung ermöglichen.[1] Die Silylierung erhöht die Flüchtigkeit und die thermische Stabilität der Analyten, was zu einer verbesserten chromatographischen Trennung und Nachweisempfindlichkeit führt.[4]

-

Acetylierung: Bei dieser Methode wird die phenolische Hydroxylgruppe mit einem Acetylierungsreagenz wie Essigsäureanhydrid in einen Ester umgewandelt.[3] Das resultierende Ester ist weniger polar und flüchtiger als das Ausgangsphenol.[3]

Experimenteller Arbeitsablauf

Der allgemeine Arbeitsablauf für die Analyse von this compound mittels Derivatisierung und anschließender GC-MS-Analyse ist im folgenden Diagramm dargestellt.

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.

Detaillierte experimentelle Protokolle

Protokoll 1: Silylierung mit BSTFA + 1% TMCS

Diese Methode ist eine der robustesten und am häufigsten verwendeten zur Derivatisierung von Phenolen.[5]

Materialien:

-

Getrockneter Probenextrakt, der this compound enthält

-

N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

-

Pyridin (wasserfrei)

-

Reaktionsgefäße (z.B. 2-ml-GC-Vials mit Schraubverschluss)

-

Heizblock oder Wasserbad

-

Vortexmischer

Verfahren:

-

Probenvorbereitung: Stellen Sie sicher, dass der Probenextrakt vollständig trocken ist.[6] Jegliches Restwasser reagiert mit dem Silylierungsreagenz und verringert die Derivatisierungseffizienz.[6] Dies kann durch Verdampfen unter einem leichten Stickstoffstrom erreicht werden.[6]

-

Reagenzzugabe: Geben Sie zu dem getrockneten Probenrückstand im Reaktionsgefäß 50 µL wasserfreies Pyridin, um die Analyten aufzulösen.[5][6] Fügen Sie anschließend 100 µL BSTFA + 1% TMCS hinzu.[5][6]

-

Reaktion: Verschließen Sie das Gefäß fest und vortexen Sie es 30 Sekunden lang.[6] Erhitzen Sie das Gefäß 30-60 Minuten lang bei 70°C in einem Heizblock oder Ofen.[6]

-

Abkühlen: Lassen Sie das Gefäß nach Abschluss der Reaktion auf Raumtemperatur abkühlen.[6]

-

GC-MS-Analyse: Die Probe ist nun bereit zur Injektion in das GC-MS-System.

Protokoll 2: Acetylierung mit Essigsäureanhydrid

Die Acetylierung ist eine alternative Methode, die besonders nützlich sein kann, wenn Silylierungsreagenzien zu unerwünschten Nebenreaktionen führen.

Materialien:

-

Getrockneter Probenextrakt, der this compound enthält

-

Essigsäureanhydrid

-

Pyridin oder Kaliumcarbonat (K₂CO₃) als Katalysator

-

Organisches Lösungsmittel zur Extraktion (z.B. Hexan, Dichlormethan)

-

Reaktionsgefäße

-

Vortexmischer

Verfahren:

-

Probenvorbereitung: Lösen Sie den getrockneten Extrakt in einer geeigneten Menge Pyridin.

-

Reagenzzugabe: Geben Sie einen Überschuss an Essigsäureanhydrid hinzu (z. B. 100 µL).[6]

-

Reaktion: Verschließen Sie das Gefäß fest und vortexen Sie es kräftig für 1-2 Minuten.[6] Die Reaktion ist bei Raumtemperatur oft schnell, kann aber zur Vervollständigung 15-30 Minuten lang auf 50-60°C erhitzt werden.[6]

-

Extraktion: Extrahieren Sie nach dem Abkühlen die acetylierten Derivate in ein organisches Lösungsmittel wie Hexan.[6] Vortexen Sie für 1-2 Minuten und lassen Sie die Phasen sich trennen.[6]

-

Analyse: Überführen Sie die organische Phase zur GC-MS-Analyse in ein sauberes Gefäß.[6]

GC-MS-Analysebedingungen

Die folgenden Parameter sind empfohlene Ausgangsbedingungen und sollten für das spezifische Gerät und die verwendete Säule optimiert werden.

| Parameter | Empfohlene Einstellung |

| GC-System | Agilent 7890B oder Äquivalent |

| Säule | HP-5ms (30 m x 0,25 mm x 0,25 µm) oder Äquivalent |

| Trägergas | Helium, konstante Flussrate 1,0 mL/min |

| Injektor-Temperatur | 250°C |

| Injektionsvolumen | 1 µL (Splitless-Modus) |

| Ofentemperaturprogramm | 80°C für 2 min, dann mit 10°C/min auf 280°C, 5 min halten |

| MS-Transferleitung | 280°C |

| Ionenquelle-Temperatur | 230°C |

| Ionisationsmodus | Elektronenstoßionisation (EI) bei 70 eV |

| Massenbereich | m/z 50-500 |

Quantitative Daten und Massenspektren

Die Derivatisierung von this compound führt zu einer Veränderung seiner Molmasse und seines Fragmentierungsmusters im Massenspektrum.

| Verbindung | Molmasse ( g/mol ) | Derivat | Molmasse des Derivats ( g/mol ) | Charakteristische Ionen (m/z) | Kovats Retentionsindex (nicht-polar) |

| This compound | 138.16 | - | - | 138 (M+), 123 (M-CH₃) | 1183[7][8] |

| This compound-TMS | 138.16 | Trimethylsilyl (TMS) | 210.34 | 210 (M+), 195 (M-CH₃), 73 | Nicht verfügbar |

| This compound-Acetat | 138.16 | Acetyl | 180.20 | 180 (M+), 138 (M-C₂H₂O), 123 | Nicht verfügbar |

Hinweise zu den Massenspektren:

-

TMS-Derivat: BSTFA-Derivate zeigen typischerweise die Fragmente [M]+, [M-15]+ (Verlust einer Methylgruppe) und [M-89]+.[9] Das Molekülion [M]+ ist oft dominant.[9]

-

Acetat-Derivat: Das Massenspektrum des Acetylderivats zeigt typischerweise ein Molekülion und einen prominenten Peak, der dem Verlust von Keten (CH₂=C=O, 42 u) aus dem Molekülion entspricht.

Zusammenfassung und Schlussfolgerungen

Die Derivatisierung ist ein wesentlicher Schritt für die zuverlässige GC-MS-Analyse von this compound. Sowohl die Silylierung mit BSTFA als auch die Acetylierung mit Essigsäureanhydrid sind wirksame Methoden zur Erhöhung der Flüchtigkeit und Verbesserung der chromatographischen Eigenschaften. Die Wahl der Methode hängt von der Probenmatrix und den spezifischen Anforderungen der Analyse ab. Die hier vorgestellten Protokolle und Daten bieten eine solide Grundlage für die Entwicklung und Implementierung robuster Analysemethoden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C8H10O2 | CID 297394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Kovats Retention Index: this compound (C8H10O2) [pherobase.com]

- 9. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 4-Methoxy-3-methylphenol in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-methylphenol is a substituted phenolic compound that serves as a versatile building block in the synthesis of various pharmaceutical intermediates. Its chemical structure, featuring a reactive hydroxyl group and a methoxy moiety, allows for a range of chemical modifications, making it a valuable precursor for the development of novel therapeutic agents. The presence of the methyl and methoxy groups on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

One of the notable applications of this compound is in the field of anticancer research, where it acts as a key intermediate for the synthesis of resveratrol derivatives.[1] These derivatives have shown potential in inducing autophagic cell death and inhibiting the mTOR/pAkt signaling pathway, which is a critical regulator of cell growth and survival in cancer cells.[1] This application note provides an overview of the synthetic utility of this compound, along with detailed protocols for its derivatization.

Synthetic Applications and Potential

The reactivity of the phenolic hydroxyl group in this compound allows for several key transformations to generate diverse pharmaceutical intermediates. These reactions primarily involve O-alkylation, O-acylation, and coupling reactions to introduce various functional groups and build molecular complexity.

Key Derivatization Reactions:

-

O-Alkylation: Introduction of alkyl groups to the phenolic oxygen can modulate the lipophilicity and metabolic stability of the resulting molecule. This is a common strategy in drug design to improve oral bioavailability and other ADME (absorption, distribution, metabolism, and excretion) properties.

-

O-Acylation: The formation of esters through acylation can be used to create prodrugs, which can enhance drug delivery and release the active phenolic compound in vivo. Acylation can also serve as a protecting group strategy during multi-step syntheses.

-

Coupling Reactions: The aromatic ring of this compound can participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-heteroatom bonds, respectively. This enables the construction of complex molecular scaffolds.

Data Summary of Potential Reactions

The following table summarizes potential derivatization reactions of this compound based on established methodologies for similar phenolic compounds. The quantitative data provided are illustrative and may require optimization for specific substrates and conditions.

| Reaction Type | Reagent/Catalyst | Solvent | Temperature (°C) | Potential Product | Representative Yield (%) | Reference |

| O-Alkylation | Alkyl halide, K₂CO₃ | DMF | Room Temp - 80 | 4-Alkoxy-3-methylanisole | 85-95 | Adapted from[2] |

| O-Acylation | Acyl chloride, Pyridine | DCM | 0 - Room Temp | 4-Methoxy-3-methylphenyl ester | 90-98 | Adapted from[2] |

| Williamson Ether Synthesis | Alkyl halide, NaH | THF | 0 - Room Temp | 4-Alkoxy-3-methylanisole | 80-90 | General Knowledge |

| Suzuki Coupling (as triflate) | Arylboronic acid, Pd catalyst | Toluene | 80-110 | 4-Aryl-2-methoxy-1-methylbenzene | 70-85 | General Knowledge |

Experimental Protocols

The following are detailed protocols for the O-alkylation and O-acylation of this compound. These protocols are based on well-established procedures for the derivatization of phenolic compounds and can be adapted for specific research needs.[2]

Protocol 1: O-Alkylation of this compound

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 60°C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: O-Acylation of this compound

Materials:

-

This compound

-

Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-